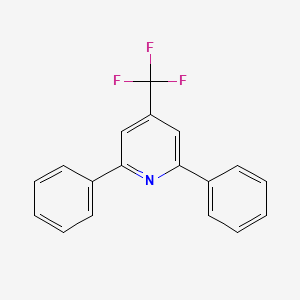

2,6-Diphenyl-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Polymer Synthesis and Properties

- High-Performance Polymers : Xie et al. (2022) synthesized new fluorinated poly(pyridine amide)s containing 2,6-diphenyl-4-(4-trifluoromethylphenyl)pyridine units. These polymers displayed high thermal behavior and were classified as self-extinguishing polymers due to their high limiting oxygen index. They also exhibited high optical transparency, making them suitable for various applications in materials science (Xie et al., 2022).

Electronic and Optical Materials

- Organic Light-Emitting Diodes (OLEDs) : Kumar et al. (2021) developed functional pyridine-appended pyrene derivatives, including 2,6-diphenyl-4-(pyren-1-yl)pyridine, for OLED applications. These materials demonstrated stable performance with low-efficiency roll-off in devices, indicating potential in electronic and lighting applications (Kumar et al., 2021).

Chemical and Physical Properties

- Photophysics of Polyphenyl Systems : Chakravorti et al. (1991) studied the photophysics of 2,6-diphenyl pyridine, providing insights into its absorption and emission characteristics. This research contributes to a deeper understanding of its potential applications in photophysical studies (Chakravorti et al., 1991).

Sensor Applications

- Beryllium Ion Detection : Ganjali et al. (2004) used 2,6-diphenyl-4-benzo-9-crown-3-pyridine as an ionophore in constructing a sensor for beryllium ion detection. This sensor showed high selectivity and sensitivity, making it significant in environmental monitoring (Ganjali et al., 2004).

Catalysis and Organic Synthesis

- Palladium-Catalyzed CN Coupling Reactions : Nadri et al. (2014) demonstrated the effectiveness of using 2,6-bis(diphenylphosphino)pyridine as a ligand in palladium-catalyzed CN coupling reactions. This application is crucial in the field of organic synthesis (Nadri et al., 2014).

Mécanisme D'action

Target of Action

It’s known that the compound has a significant impact on therespiratory system .

Biochemical Pathways

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients .

Result of Action

Overexposure to the compound may result in symptoms such as headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

The action, efficacy, and stability of 2,6-Diphenyl-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it’s recommended to handle the compound only outdoors or in a well-ventilated area and to keep it away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

Propriétés

IUPAC Name |

2,6-diphenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N/c19-18(20,21)15-11-16(13-7-3-1-4-8-13)22-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLGDGCHYKAAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)

![[2-(2-Pyridinylthio)ethyl]amine dihydrochloride](/img/structure/B3135712.png)